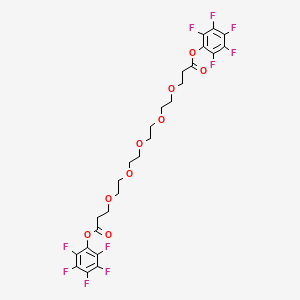

Bis-PEG5-PFP ester

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F10O9/c27-15-17(29)21(33)25(22(34)18(15)30)44-13(37)1-3-39-5-7-41-9-11-43-12-10-42-8-6-40-4-2-14(38)45-26-23(35)19(31)16(28)20(32)24(26)36/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXXABBOISIWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Bis-PEG5-PFP Ester in Bioconjugation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG5-PFP ester is a homobifunctional crosslinking agent integral to modern bioconjugation and drug development.[1] This reagent is characterized by two pentafluorophenyl (PFP) ester reactive groups located at either end of a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PFP esters readily react with primary amines to form stable amide bonds, a fundamental reaction in the covalent linkage of biomolecules.[1] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates, making this compound a valuable tool in creating antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other labeled biomolecules for research and therapeutic applications.[1][2] PFP esters are noted for being less susceptible to spontaneous hydrolysis compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, which contributes to more efficient and reliable conjugation reactions.[3][4]

Core Applications in Research

The unique properties of this compound lend it to a variety of applications in scientific research, primarily centered around the covalent linking of molecules.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The PEG spacer improves the pharmacokinetic properties of the ADC by increasing its solubility and circulation half-life. The stable amide bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins. This compound serves as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[1][5] The PEG component of the linker is crucial for optimizing the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex.[5]

-

Protein and Peptide Labeling: Researchers utilize this compound to attach labels such as fluorescent dyes or biotin (B1667282) to proteins and peptides for detection and analysis in various assays. The bifunctional nature of the reagent also allows for the crosslinking of proteins to study protein-protein interactions.

-

Surface Modification: The PFP ester groups can react with primary amines on the surface of materials like nanoparticles and cells, enabling the attachment of biomolecules for targeted drug delivery or diagnostic purposes.[6]

Quantitative Data Presentation

The efficiency of conjugation reactions using this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following table summarizes typical reaction conditions and expected outcomes based on available protocols and related studies.

| Parameter | Recommended Range/Value | Notes |

| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of PFP esters with primary amines. Lower pH reduces reactivity, while higher pH increases the rate of hydrolysis of the PFP ester. |

| Temperature | 4°C to 37°C | Reactions can be performed at room temperature or 37°C for faster kinetics (typically 30 minutes to 2 hours). For sensitive biomolecules, incubation at 4°C for longer periods (e.g., overnight) is recommended.[7] |

| Molar Ratio (Crosslinker:Biomolecule) | 10:1 to 50:1 | A molar excess of the crosslinker is generally used to ensure efficient conjugation. The optimal ratio should be determined empirically for each specific application.[7] |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | This compound is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.[8] |

| Reaction Time | 30 minutes to overnight | The duration of the reaction depends on the temperature and the reactivity of the specific biomolecules being conjugated.[7] |

| Conjugation Efficiency | Variable | The final yield of the desired conjugate is dependent on the optimization of the reaction conditions and the nature of the reactants. For a model conjugation of a PEG5-bis-NHS ester to a peptide, yields can be significant but are highly substrate-dependent.[4] |

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general guideline for crosslinking two proteins using this compound.

Materials:

-

Protein A (containing primary amines)

-

Protein B (containing primary amines)

-

This compound

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein mixture.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

-

-

Quenching: (Optional) Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

-

Purification: Remove excess crosslinker and reaction byproducts using a desalting column or by dialysis against an appropriate buffer.

-

Analysis: Analyze the resulting conjugate by SDS-PAGE, size-exclusion chromatography, or mass spectrometry to confirm successful crosslinking.

Two-Step Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a two-step process for creating an ADC, where a drug molecule is first attached to the this compound, and the resulting complex is then conjugated to an antibody.

Step 1: Reaction of this compound with an Amine-Containing Drug

Materials:

-

Amine-containing drug molecule

-

This compound

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, TEA)

-

Purification equipment (e.g., HPLC)

Procedure:

-

Dissolve the amine-containing drug and a molar excess of this compound in the anhydrous solvent.

-

Add a tertiary amine base to the reaction mixture to facilitate the reaction.

-

Stir the reaction at room temperature for 2-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the drug-linker conjugate using HPLC.

Step 2: Conjugation of the Drug-Linker to an Antibody

Materials:

-

Purified drug-linker conjugate from Step 1

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis equipment

Procedure:

-

Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the drug-linker solution to the antibody solution with gentle stirring. A typical molar ratio of drug-linker to antibody is between 5:1 and 20:1.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

Remove excess drug-linker and byproducts by a desalting column or dialysis.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Mandatory Visualizations

Signaling Pathway: General Mechanism of Antibody-Drug Conjugate (ADC) Action

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow: Synthesis of a PROTAC using this compound

Caption: A two-step experimental workflow for the synthesis of a PROTAC molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 4. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. forum.graphviz.org [forum.graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Bis-PEG5-PFP ester chemical structure and properties

An In-depth Technical Guide to Bis-PEG5-PFP Ester

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that influences the efficacy, stability, and character of bioconjugates. Among the available amine-reactive crosslinkers, this compound has emerged as a superior reagent due to its enhanced stability, defined structure, and the advantageous properties conferred by its polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and applications, complete with detailed experimental protocols.

Chemical Structure and Properties

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[1][2] These groups are pentafluorophenyl (PFP) esters, which are highly reactive towards primary amines.[3] The two PFP esters are connected by a discrete-length PEG linker (dPEG®), which consists of five ethylene (B1197577) glycol units.[2][4] This defined spacer length, in contrast to traditional polydisperse PEG reagents, ensures homogeneity in the final conjugate, providing greater precision for optimizing and characterizing crosslinking applications.[1]

The structure features a central hydrophilic PEG5 spacer arm that links two propanoate groups, which are in turn esterified with pentafluorophenol (B44920).

Caption: General representation of this compound's structure.

The key physicochemical properties and identifiers for this compound are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate[4] |

| CAS Number | 1334177-78-4[2][3][4] |

| Molecular Formula | C₂₆H₂₄F₁₀O₉[2][3][4][5] |

| Molecular Weight | 670.45 g/mol [2][4] |

| SMILES | O=C(CCOCCOCCOCCOCCOCCC(OC1=C(C(F)=C(C(F)=C1F)F)F)=O)OC2=C(C(F)=C(C(F)=C2F)F)F[2] |

| InChI Key | PVXXABBOISIWMS-UHFFFAOYSA-N[2][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid or viscous liquid[2] |

| Purity | ≥98%[3][6] |

| Spacer Arm Length | 21.7 Å[2] |

| Solubility | Soluble in DMSO, DMF, DCM[3] |

| Storage Conditions | -20°C, stored with desiccant[1][2][3] |

| Reactivity | Reacts with primary and secondary amines[7][8] |

Mechanism of Action and Advantages

This compound facilitates the formation of stable amide bonds through the reaction of its PFP ester groups with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-termini of proteins.[1] This reaction proceeds efficiently at a pH range of 7-9.[1][9] The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, rendering the pentafluorophenolate an excellent leaving group.[7]

A significant advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their superior stability in aqueous solutions.[6][7] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, which is a major competing side reaction for NHS esters.[1][7] This enhanced stability leads to more efficient and reproducible conjugation reactions, often requiring a smaller excess of the crosslinking reagent.[7][10]

Caption: Reaction of this compound with a primary amine.

Key Applications

The unique properties of this compound make it a versatile tool in various fields of life science research and development.

-

Bioconjugation and Protein Labeling: It is widely used to link biomolecules together or to label proteins for research and diagnostic assays.[4] The PEG spacer enhances the water solubility of the resulting conjugate and can reduce aggregation.[1][4]

-

Drug Development: The linker is instrumental in the synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5] In these constructs, it provides a stable, hydrophilic connection between the different functional moieties of the molecule.[3][4]

-

Surface Modification: this compound can be used to modify the surfaces of nanoparticles and cells, improving their biocompatibility and enabling further functionalization.[6][8]

-

Protein Structure Analysis: As a homobifunctional crosslinker, it is used in low-resolution 3-D studies to understand protein structure and analyze protein-protein interactions.[1]

Experimental Protocols

Proper handling and optimized reaction conditions are crucial for successful conjugation. This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[2][9] Vials should be equilibrated to room temperature before opening to prevent condensation.[9]

General Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins using this compound. Optimization may be required depending on the specific proteins and application.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Amine-free Conjugation Buffer (e.g., Phosphate, HEPES, Borate buffer, pH 7.2-8.5)[1][10]

-

Quenching Buffer (e.g., 1 M Tris or Glycine, pH 7.5)

-

Protein solution(s) to be conjugated

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Crosslinker Stock Solution: As the reagent can be difficult to weigh accurately, it is recommended to prepare a stock solution immediately before use.[1] Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[10]

-

Prepare Protein Solution: Dissolve the protein(s) in the Conjugation Buffer at a suitable concentration (e.g., 0.1 mM or 1-10 mg/mL).[1][7] Ensure the buffer does not contain primary amines.[1]

-

Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration of 1-5 mM.[1] This typically represents a 10- to 50-fold molar excess of the crosslinker over the protein.[9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C for more sensitive biomolecules.[1][10]

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes at room temperature.[1]

-

Purification: Remove excess, non-reacted crosslinker and the pentafluorophenol byproduct from the conjugated protein solution using a desalting column or dialysis against an appropriate buffer.[1][7]

Caption: Step-by-step workflow for a typical bioconjugation experiment.

Conclusion

This compound is a high-performance crosslinking reagent that offers significant advantages for bioconjugation. Its homobifunctional nature, combined with the superior hydrolytic stability of PFP esters and the benefits of a discrete PEG spacer, provides researchers with a powerful tool for creating well-defined, stable, and soluble conjugates. These features make it an invaluable component in the development of advanced therapeutics, diagnostics, and research reagents.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Bis-dPEG 5-PFP ester 1334177-78-4 [sigmaaldrich.com]

- 3. This compound, 1334177-78-4 | BroadPharm [broadpharm.com]

- 4. Buy this compound | 1334177-78-4 | >98% [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. precisepeg.com [precisepeg.com]

Pentafluorophenyl (PFP) Esters for Amine Acylation: A Technical Guide to the Mechanism of Action

For researchers, scientists, and drug development professionals in the fields of bioconjugation, peptide synthesis, and materials science, the efficient and specific formation of stable amide bonds is a cornerstone of their work. Among the various methods for coupling carboxylic acids to primary and secondary amines, the use of active esters is paramount. While N-hydroxysuccinimide (NHS) esters have been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance.[1] This guide provides an in-depth exploration of the PFP ester-amine reaction, including its mechanism of action, comparative performance data, and detailed experimental protocols.

Core Mechanism: Nucleophilic Acyl Substitution

The reaction between a PFP ester and an amine proceeds via a nucleophilic acyl substitution mechanism. The core of this reaction's efficiency lies in the chemical properties of the pentafluorophenyl group.

-

Activation of the Carbonyl Group : The five highly electronegative fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This inductive effect polarizes the ester bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack : The reaction is initiated when a primary or secondary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the PFP ester. For this to occur, the amine must be in its deprotonated, non-protonated state, which is why the reaction is typically carried out at a slightly basic pH (7.2-8.5).[2]

-

Formation of a Tetrahedral Intermediate : The nucleophilic attack results in the formation of an unstable, transient tetrahedral intermediate.

-

Leaving Group Departure : This intermediate rapidly collapses, reforming the carbonyl double bond and expelling the pentafluorophenolate anion. The pentafluorophenolate is an excellent leaving group due to the ability of the electron-withdrawing fluorine atoms to stabilize the resulting negative charge.

-

Amide Bond Formation : The final result is the formation of a highly stable amide bond between the original carboxylic acid and the amine, with pentafluorophenol (B44920) as the byproduct.

The Competitive Edge: Enhanced Stability and Reactivity

A significant challenge in bioconjugation, which is often performed in aqueous buffers, is the hydrolysis of the active ester. This competing reaction reduces the amount of reagent available for the desired amine coupling, necessitating the use of a larger excess of the ester.[1]

PFP esters exhibit a marked advantage over NHS esters due to their greater resistance to spontaneous hydrolysis.[1][2][3][4] This enhanced stability ensures that more of the active ester is available to react with the target amine, leading to more efficient and reproducible conjugations.[1] The primary reason for this stability is the steric hindrance and electronic properties of the pentafluorophenyl group, which make it less susceptible to attack by water molecules compared to the N-hydroxysuccinimide group.

Quantitative Performance Data

Kinetic studies have quantitatively demonstrated the superior performance of PFP esters compared to other active esters.

Table 1: Comparative Reaction Kinetics

| Active Ester Platform | Nucleophile | Pseudo-first-order Rate Constant (s⁻¹) | Reference |

| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ | [1] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ | [1] |

As shown, the aminolysis rate for the PFP ester platform is significantly faster than for the NHS ester platform under similar conditions.[1] Another study highlighted that a PFP ester (OPFP) reacts approximately 32 times faster than a pentachlorophenyl ester (OPCP) and 111 times faster than a nitrophenyl ester (ONp).[5]

Table 2: Performance Comparison of Active Esters

| Feature | PFP Ester | TFP (Tetrafluorophenyl) Ester | NHS Ester |

| Reactivity towards Aminolysis | Highest | High | Moderate |

| Resistance to Hydrolysis | High | Moderate | Low |

| Reaction pH | 7.2 - 8.5[2] | 7.2 - 8.5 | 7.0 - 8.5 |

| Leaving Group | Pentafluorophenolate | Tetrafluorophenolate | N-hydroxysuccinimide |

| Side Reactions | Minimal reported[1] | Data not available | Potential for ring-opening of the succinimide (B58015) ring[1] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving PFP esters.

Protocol 1: General Conjugation of a PFP Ester to a Protein

This protocol outlines a general procedure for conjugating a PFP ester-activated molecule to a protein containing primary amines (e.g., lysine (B10760008) residues).

-

Materials:

-

Protein with free amines (0.5–5 mg/mL)[2]

-

PFP ester-activated reagent

-

Reaction Buffer: Amine-free buffer such as 100 mM sodium carbonate (pH 8.5) or Phosphate-Buffered Saline (PBS, pH 7.2-7.4).[6] Avoid buffers containing primary amines like Tris or glycine.[3][4][6]

-

Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0.[1]

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[2][4]

-

-

Procedure:

-

Prepare Protein Solution : Dissolve or buffer-exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[1]

-

Prepare PFP Ester Solution : PFP esters are moisture-sensitive.[3][5][6] Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2] Do not prepare stock solutions for long-term storage.[3][4][6]

-

Initiate Conjugation : Add a defined molar excess of the PFP ester stock solution to the protein solution while gently stirring. A typical starting point is a 5- to 20-fold molar excess of the ester over the protein.[1] The final concentration of organic solvent should ideally be below 10%.[5]

-

Incubate : Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules.[2]

-

Quench Reaction (Optional) : To stop the reaction and deactivate any remaining PFP ester, add a quenching buffer like Tris-HCl to a final concentration of 20-50 mM and incubate for 30 minutes.[2]

-

Purify Conjugate : Remove unreacted PFP ester and the pentafluorophenol byproduct by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[2]

-

Characterize : Confirm conjugation and determine the degree of labeling using appropriate analytical techniques such as HPLC, LC-MS, or SDS-PAGE.[2]

-

Protocol 2: Comparative Analysis of Active Ester Hydrolysis Rate

This protocol allows for the direct comparison of the stability of PFP, TFP, and NHS esters in an aqueous environment.

-

Materials:

-

PFP, TFP, and NHS esters of the same carboxylic acid.

-

Reaction Buffer: PBS (pH 7.4) or Sodium Bicarbonate (pH 8.5).[1]

-

Organic Solvent: Dry, water-miscible solvent (e.g., DMSO, DMF).[1]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Procedure:

-

Prepare Stock Solutions : Prepare 10 mM stock solutions of each active ester in the organic solvent.[1]

-

Initiate Hydrolysis : Dilute each stock solution into the chosen reaction buffer to a final concentration of 1 mM.[1]

-

HPLC Analysis :

-

Immediately inject a sample (t=0) into the HPLC system.[1]

-

Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]

-

Monitor the reaction by observing the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area via UV absorbance (e.g., 260 nm).[1]

-

-

Data Analysis : Plot the percentage of remaining active ester versus time for each compound. Calculate the half-life (t₁/₂) of each ester in the buffer to quantitatively compare their stability.

-

Conclusion: The Superior Choice for Amine Modification

The evidence strongly supports the superiority of pentafluorophenyl esters for amine-reactive conjugation reactions.[1] Their mechanism of action, driven by the highly activating, electron-withdrawing nature of the pentafluorophenyl group, results in faster reaction kinetics and the formation of a stable leaving group.[1] Crucially, their enhanced stability towards hydrolysis compared to traditional NHS esters translates to more efficient reactions, higher yields, and improved reproducibility, particularly when working with valuable biomolecules in aqueous environments.[1][2] For researchers, scientists, and drug development professionals seeking to optimize their conjugation and synthesis protocols, PFP esters represent a robust and reliable choice.[1]

References

A Technical Guide to PEG5 Spacers in Crosslinking Reagents: Advantages and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules to create a construct with combined or enhanced properties, is a cornerstone of modern biotechnology and pharmaceutical development. At the heart of this technique lies the crosslinker, a molecule with reactive ends that forms a stable covalent bridge. The spacer arm, the region of the crosslinker that separates these reactive groups, is a critical determinant of the final conjugate's success. While simple alkyl chains have been traditionally used, the incorporation of polyethylene (B3416737) glycol (PEG) moieties has revolutionized the field.

This guide provides an in-depth technical overview of the distinct advantages offered by a discrete PEG5 spacer in crosslinking reagents. A PEG5 spacer consists of five repeating ethylene (B1197577) glycol units, providing a defined length, flexibility, and hydrophilicity.[1] These properties are instrumental in overcoming common challenges in drug development and proteomics, such as poor solubility, aggregation, steric hindrance, and immunogenicity.[2][3] We will explore the core physicochemical properties, present quantitative data on performance enhancement, detail experimental protocols, and visualize key workflows and mechanisms.

Core Advantages of the PEG5 Spacer

The integration of a PEG5 spacer into a crosslinker's architecture imparts a cascade of beneficial effects on the resulting conjugate's physicochemical and pharmacological properties.[4]

Enhanced Hydrophilicity and Solubility

Many potent therapeutic agents, such as cytotoxic payloads used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[4] This hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), compromising manufacturing, stability, and therapeutic efficacy.[5] The ether oxygen atoms in the PEG5 backbone form hydrogen bonds with water, making the spacer highly hydrophilic.[6] This property is conferred to the entire conjugate, effectively creating a protective hydration shell that shields the hydrophobic drug, improves aqueous solubility, and prevents aggregation.[2][5][6] This allows for the development of stable ADCs with higher, more potent DARs.[4][5]

Improved Biocompatibility and Reduced Immunogenicity

PEG is a biologically inert polymer that is generally considered non-toxic and non-immunogenic.[2][7][8] When used as a spacer, it can mask the attached biomolecule or payload from the host's immune system, reducing the risk of an immune response and the formation of anti-drug antibodies (ADAs).[5][9][10] While the immunogenicity of PEG itself can be a consideration, particularly with long-term administration, the risk is influenced by many factors, including the PEG's size, shape, and the nature of the conjugated protein.[11][12][13] The short, discrete nature of a PEG5 spacer helps minimize these potential immunogenic concerns.[2]

Optimized Pharmacokinetics (PK)

PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutic proteins.[11] The hydrophilic PEG5 spacer increases the conjugate's overall hydrodynamic size, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[4][5][6] This leads to slower plasma clearance and increased overall drug exposure (Area Under the Curve, AUC), giving the therapeutic agent more time to reach its target.[4]

Flexibility and Mitigation of Steric Hindrance

The PEG5 chain is a flexible and uncharged polymer that provides rotational freedom.[1][14] This flexibility acts as an entropic spring, allowing the conjugated molecules to orient themselves optimally for biological interactions.[] By creating a precise physical separation, the spacer minimizes steric hindrance that might otherwise impair the function of either the targeting molecule (e.g., an antibody's binding to its antigen) or the payload.[1][10][16] This is crucial for maintaining the high-affinity binding and biological activity of the conjugate.[3]

Precision and Homogeneity

Unlike polydisperse PEGs, which are mixtures of varying chain lengths, a PEG5 spacer has a discrete, defined molecular weight and length.[16][17] This uniformity is critical for the manufacturing of therapeutic bioconjugates, as it leads to the production of more homogenous products with consistent, predictable properties and simplified characterization.[1][5] This batch-to-batch consistency is a significant advantage for regulatory approval and clinical applications.[16]

Quantitative Data Presentation

The benefits of PEG spacers have been quantitatively demonstrated in numerous studies. The following tables summarize representative data comparing the performance of bioconjugates with and without PEG spacers.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Efficacy Data conceptualized from studies demonstrating trends in ADC development.[4][18]

| Linker Type | Average DAR | Aggregation (%) | Plasma Clearance (mL/day/kg) | In Vitro Potency (IC50, ng/mL) |

| Non-PEG Linker | 3.8 | 15.2 | 25.5 | 15.1 |

| PEG5 Spacer | 4.0 | < 2.0 | 18.2 | 18.5 |

| PEG8 Spacer | 4.1 | < 1.5 | 15.1 | 20.3 |

| PEG12 Spacer | 4.0 | < 1.0 | 14.8 | 22.1 |

Analysis: The inclusion of a PEG5 spacer significantly reduces aggregation compared to a non-PEG linker. It also improves (lowers) plasma clearance, leading to better drug exposure. While there can be a slight trade-off in immediate in vitro potency due to steric effects, the overall in vivo efficacy is often enhanced due to the superior PK profile.[4]

Table 2: Physicochemical Properties of Crosslinkers Data derived from typical properties of crosslinker classes.[17][19]

| Property | Hydrophobic Crosslinker (e.g., DSS) | PEGylated Crosslinker (e.g., BS(PEG)5) |

| Solubility in Aqueous Buffer | Low (Requires organic co-solvent like DMSO) | High (Readily soluble in aqueous buffers) |

| Maximum Usable Concentration | ~0.25 mM | > 2 mM |

| Tendency of Conjugate to Aggregate | High | Low |

| Immunogenicity of Spacer | Low | Very Low |

Analysis: PEG5-containing crosslinkers like BS(PEG)5 offer superior water solubility, allowing for higher reaction concentrations and conjugation in fully aqueous environments, which is beneficial for maintaining protein stability.[17][19] This contrasts sharply with traditional hydrophobic crosslinkers that often require organic solvents.[19]

Diagrams of Key Pathways and Workflows

Visualizing the relationships and processes involved in bioconjugation can clarify complex concepts. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Logical flow of PEG5 spacer advantages.

Caption: Experimental workflow for ADC synthesis.

Caption: Mechanism of action for a PROTAC.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of PEG5-containing crosslinkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG5-NHS Ester Linker

This protocol describes the site-specific conjugation of a thiol-reactive drug payload to an antibody via interchain cysteine residues, which have been made available by reduction.

Materials:

-

Purified monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.

-

Maleimide-PEG5-NHS Ester crosslinker.

-

Amine-containing cytotoxic drug.

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

PBS buffer (pH 7.2-7.4).

-

Quenching reagent (e.g., N-acetyl cysteine).

-

Purification column (e.g., Sephadex G-25 or Size Exclusion Chromatography).

Procedure:

-

Preparation of Drug-Linker: a. Dissolve the Maleimide-PEG5-NHS Ester and the amine-containing drug in DMSO at a 1:1.2 molar ratio. b. Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the NHS ester and the drug's amine group. c. Incubate for 2-4 hours at room temperature. The product is Drug-Maleimide-PEG5. Confirm reaction completion via LC-MS.

-

Antibody Reduction: a. Prepare a stock solution of TCEP in water. b. Add TCEP to the mAb solution at a final molar ratio of ~2.5:1 (TCEP:mAb). This ratio may need optimization to achieve the desired degree of reduction without fragmenting the antibody. c. Incubate the reaction at 37°C for 1-2 hours. This reduces the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.

-

Buffer Exchange: a. Immediately after reduction, remove excess TCEP using a desalting column (e.g., G-25) pre-equilibrated with PBS, pH 7.2. This is critical as TCEP will react with the maleimide (B117702) group.

-

Conjugation Reaction: a. Add the prepared Drug-Maleimide-PEG5 (dissolved in a minimal amount of DMSO) to the reduced, buffer-exchanged mAb. Use a 5-10 fold molar excess of the drug-linker over the antibody. b. Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight. The maleimide group on the linker will specifically react with the free sulfhydryl groups on the antibody to form a stable thioether bond.[16]

-

Quenching: a. Add a 3-fold molar excess of N-acetyl cysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification and Formulation: a. Purify the resulting ADC from unreacted drug-linker and quenching agent using Size Exclusion Chromatography (SEC). b. Exchange the ADC into a suitable formulation buffer for storage.

-

Characterization: a. Determine the purity and extent of aggregation by SEC-HPLC. b. Calculate the average drug-to-antibody ratio (DAR) using Mass Spectrometry (MS) or UV-Vis spectroscopy.[20] c. Confirm the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.[20]

Protocol 2: Protein-Protein Crosslinking using BS(PEG)5

This protocol outlines the use of BS(PEG)5, a homobifunctional NHS-ester crosslinker, to study protein-protein interactions.

Materials:

-

Protein complex of interest in an amine-free buffer (e.g., PBS or HEPES), pH 7.2-8.0.

-

BS(PEG)5 (Bis(sulfosuccinimidyl) suberate-PEG5).

-

Anhydrous DMSO.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

SDS-PAGE analysis reagents.

Procedure:

-

Reagent Preparation: a. Immediately before use, dissolve the BS(PEG)5 in anhydrous DMSO to prepare a 20-50 mM stock solution.[21] The NHS-ester group is moisture-sensitive.[17]

-

Crosslinking Reaction: a. In a microcentrifuge tube, combine the purified protein complex with the reaction buffer. b. Add the BS(PEG)5 stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. A 20- to 50-fold molar excess of crosslinker over protein is a common starting point. c. Incubate the reaction mixture for 30-60 minutes at room temperature.[22] The NHS esters will react with primary amines (lysine ε-amines and N-termini) to form stable amide bonds.[17]

-

Reaction Quenching: a. Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[17] The primary amines in Tris will react with and consume all excess NHS esters. b. Incubate for 15 minutes at room temperature.

-

Analysis: a. Analyze the reaction products using SDS-PAGE. Successful crosslinking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to the crosslinked protein complex. b. For identification of crosslinked residues, the sample can be subjected to in-gel digestion followed by analysis via mass spectrometry (XL-MS).[22]

Conclusion

The discrete PEG5 spacer is a powerful and versatile tool in the design of modern crosslinking reagents. Its unique combination of hydrophilicity, flexibility, biocompatibility, and defined length directly addresses many of the significant challenges faced by researchers in drug development and proteomics. By enhancing the solubility and stability of conjugates, improving pharmacokinetic profiles, reducing immunogenicity, and minimizing steric hindrance, the PEG5 spacer enables the creation of more effective, homogenous, and clinically viable bioconjugates.[1] From high-DAR antibody-drug conjugates to precisely engineered PROTACs, the strategic incorporation of PEG5 linkers is a critical factor in advancing the next generation of targeted therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. labinsights.nl [labinsights.nl]

- 6. purepeg.com [purepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 9. m.youtube.com [m.youtube.com]

- 10. precisepeg.com [precisepeg.com]

- 11. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Bis-PEG5-PFP Ester

For researchers, scientists, and drug development professionals, Bis-PEG5-PFP ester is a pivotal tool in the field of bioconjugation and proteomics. This homobifunctional crosslinker, featuring two pentafluorophenyl (PFP) ester reactive groups flanking a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers a combination of reactivity and hydrophilicity essential for advanced applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Molecular Attributes

This compound is characterized by its defined molecular structure, which imparts specific functionalities crucial for its role as a chemical linker. The terminal PFP esters are highly reactive towards primary amines, forming stable amide bonds, while the PEG chain enhances aqueous solubility and reduces potential immunogenicity of the resulting conjugate.[1][2]

Table 1: Quantitative Data for this compound

| Property | Value | References |

| Molecular Formula | C₂₆H₂₄F₁₀O₉ | [1][3][4][5][6][7] |

| Molecular Weight | 670.45 g/mol | [3][4][5][6] |

| CAS Number | 1334177-78-4 | [1][3][4] |

| Purity | >98% | [1] |

| Solubility | DMSO, DMF, DCM | [1][3] |

| Storage Conditions | -20°C for long term | [1][3] |

Applications in Research and Drug Development

The unique architecture of this compound makes it a versatile reagent in several cutting-edge research areas:

-

PROTAC Linker: It serves as a flexible linker in the synthesis of PROTACs, molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3][6] The PEG spacer provides the necessary length and spatial orientation for the two ends of the PROTAC to bind their respective targets effectively.[3]

-

Bioconjugation: The PFP esters readily react with primary amines (such as the ε-amine of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][3] This property is exploited to link proteins, peptides, or other biomolecules to drugs, imaging agents, or nanoparticles.[3][4]

-

Protein Labeling: It is widely used for labeling proteins for various analytical and functional studies.[3]

-

Surface Modification: The hydrophilic PEG linker can be used to modify the surface of molecules or nanoparticles, which improves water solubility and can reduce non-specific interactions.[1]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Procedure for Protein Crosslinking

This protocol outlines the steps for conjugating amine-containing proteins using this compound.

Materials:

-

Protein of interest

-

Conjugation Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7-8.[2]

-

This compound

-

Anhydrous DMSO or DMF[2]

-

Quenching Buffer: 1M Tris-HCl, glycine, or lysine at pH 7.5-8.0.[2]

-

Desalting column or dialysis unit for purification.[2]

Procedure:

-

Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[2] If necessary, exchange the protein into the appropriate buffer using dialysis or a desalting column.

-

Crosslinker Stock Solution: Immediately before use, prepare a 250 mM stock solution of this compound by dissolving it in anhydrous DMSO.[2] It is critical to minimize moisture exposure as the PFP ester is susceptible to hydrolysis.[2]

-

Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of approximately 1 mM (a 10-fold molar excess).[2]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[2]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

-

Purification: Remove excess reagent and byproducts by using a desalting column or through dialysis.[2]

General Workflow for Bioconjugation

The logical flow of a typical bioconjugation experiment involving this compound is depicted below. This process involves preparation of the biomolecule and the linker, the conjugation reaction itself, followed by quenching and purification steps to isolate the desired conjugate.

Caption: Workflow for protein conjugation using this compound.

Synthesis and Chemical Reactivity

Synthesis: The synthesis of this compound generally involves a two-step process. First, the polyethylene glycol backbone is prepared to the desired length. Subsequently, this PEG diacid is reacted with pentafluorophenol (B44920) in an esterification reaction to attach the PFP active groups at both ends.[3] The final product is then purified using techniques like chromatography.[3]

Reactivity: The key chemical reaction involves the PFP ester groups and primary amines (-NH₂). The pentafluorophenyl group is an excellent leaving group, facilitating the nucleophilic attack from the amine to form a highly stable amide bond. This reaction proceeds efficiently at a pH range of 7-9.[2] A competing reaction is the hydrolysis of the PFP ester in aqueous solutions, the rate of which increases with higher pH.[2] However, PFP esters are generally less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[8][9]

Caption: Reaction scheme for amide bond formation.

References

- 1. This compound, 1334177-78-4 | BroadPharm [broadpharm.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Buy this compound | 1334177-78-4 | >98% [smolecule.com]

- 4. Bis-dPEG®5-PFP Ester | 1334177-78-4 | DPG-6023 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C26H24F10O9 | CID 53486136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. broadpharm.com [broadpharm.com]

Navigating the Solubility of Bis-PEG5-PFP Ester: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of Bis-PEG5-PFP ester in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. This document offers critical insights into the practical application of this bifunctional crosslinker, emphasizing proper handling and experimental design to ensure successful conjugation.

Executive Summary

This compound is a valuable tool in bioconjugation, utilized for its ability to link molecules through stable amide bonds. Its solubility is a key factor in its application. While readily soluble in organic solvents like DMSO, its use in aqueous buffers is more complex due to the competing reaction of hydrolysis. This guide provides a detailed analysis of its solubility, stability, and the necessary protocols for its effective use in research and development.

Solubility Profile of this compound

The solubility of this compound is dichotomous, with high solubility in polar aprotic organic solvents and limited, transient solubility in aqueous solutions.

Solubility in DMSO

This compound is readily soluble in anhydrous Dimethyl Sulfoxide (DMSO).[1] It is standard practice to prepare concentrated stock solutions in anhydrous DMSO immediately before use.[2][3] Due to the moisture-sensitive nature of the PFP ester, it is crucial to use anhydrous DMSO and to minimize exposure to atmospheric moisture to prevent premature hydrolysis of the reagent.[2][3]

Solubility and Stability in Aqueous Buffers

Direct dissolution of this compound in aqueous buffers is generally not recommended due to its susceptibility to hydrolysis. The pentafluorophenyl (PFP) ester moiety is prone to react with water, leading to the formation of the corresponding carboxylic acid and pentafluorophenol, rendering the crosslinker inactive.[4] This hydrolysis reaction is significantly accelerated at higher pH levels.

The recommended procedure for using this compound in aqueous reactions is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, and then add this stock solution to the aqueous reaction mixture.[2][3] The polyethylene (B3416737) glycol (PEG) spacer in the molecule enhances the water solubility of the overall compound in aqueous media, allowing for a final working concentration suitable for most bioconjugation reactions.[5]

Table 1: Quantitative Solubility Data Summary

| Solvent/Buffer System | Solubility | Key Considerations |

| Anhydrous DMSO | High (Qualitative) | Recommended for preparing fresh stock solutions.[2][3] The exact maximum concentration should be determined empirically if required. |

| Aqueous Buffers | Limited & Transient | Not recommended for direct dissolution.[2] The compound is introduced via a concentrated DMSO stock. The final concentration of DMSO should be optimized to maintain protein solubility and stability. |

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in subsequent aqueous conjugation reactions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a fume hood.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10-100 mM).

-

Vortex the solution until the this compound is completely dissolved.

-

This stock solution should be prepared fresh immediately before use and any unused portion should be discarded.[2][3] Do not store stock solutions.[2][3]

Protocol for Assessing the Stability (Hydrolysis Rate) of this compound in an Aqueous Buffer

Objective: To determine the rate of hydrolysis of this compound in a specific aqueous buffer.

Materials:

-

This compound stock solution in anhydrous DMSO

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

-

Quenching solution (e.g., mobile phase)

Procedure:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Add a small aliquot of the stock solution to the aqueous buffer to a final, known concentration (e.g., 1 mM).

-

Immediately at the time of addition (t=0), withdraw an aliquot of the mixture.

-

Quench the hydrolysis by immediately diluting the aliquot in the HPLC mobile phase.

-

Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak over time.

-

Repeat steps 3-5 at various time points (e.g., 15, 30, 60, 120 minutes) to generate a hydrolysis curve.

Visualizing Experimental Workflows and Chemical Processes

To aid in the conceptualization of the experimental procedures and the underlying chemical reactions, the following diagrams have been generated.

Caption: Workflow for assessing the stability of this compound in an aqueous buffer.

Caption: The hydrolysis pathway of this compound in an aqueous environment.

Conclusion

The successful application of this compound in bioconjugation is critically dependent on understanding its solubility and stability. While highly soluble in DMSO, its use in aqueous systems requires a careful, methodical approach to mitigate the effects of hydrolysis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this potent crosslinker to achieve their scientific objectives.

References

In-Depth Technical Guide: Synthesis and Purity of Bis-PEG5-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis-PEG5-PFP ester, a homobifunctional crosslinker integral to bioconjugation and drug development. This document details the chemical properties, a representative synthesis protocol, purification methods, and analytical techniques for purity assessment.

Introduction to this compound

This compound, with the chemical formula C₂₆H₂₄F₁₀O₉ and a molecular weight of approximately 670.45 g/mol , is a valuable tool in bioconjugation.[] Its structure features a central hydrophilic polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units, flanked by two reactive pentafluorophenyl (PFP) ester groups. The PEG linker enhances the water solubility of the molecule and its conjugates. PFP esters are highly efficient acylating agents that react with primary and secondary amines to form stable amide bonds, making them ideal for crosslinking proteins, labeling antibodies, and as a linker in Proteolysis-Targeting Chimeras (PROTACs).[] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media, leading to more efficient and reliable conjugation reactions.

Key Properties:

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₄F₁₀O₉ | |

| Molecular Weight | 670.45 g/mol | |

| CAS Number | 1334177-78-4 | |

| Appearance | Solid or viscous liquid | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Purity (Commercial) | >98% |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the corresponding dicarboxylic acid precursor, Bis-PEG5-acid. This precursor is then activated and reacted with pentafluorophenol (B44920) to yield the final product.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of an activated intermediate from the PEG diacid, followed by esterification with pentafluorophenol.

Experimental Protocol

This protocol represents a general method for the synthesis of homobifunctional PFP esters from a PEG diacid precursor using a carbodiimide (B86325) coupling agent.

Materials:

-

Bis-PEG5-acid

-

Pentafluorophenol (PFP-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis-PEG5-acid (1 equivalent) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add pentafluorophenol (2.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Initiation of Reaction: Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise to the cooled mixture. If using EDC, it can be added as a solid in one portion.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash with 5% sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. The most common method is silica gel column chromatography.

Purification Workflow

Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically effective. The polarity of the solvent system should be optimized based on TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Purity Assessment and Characterization

The purity and identity of the final product should be confirmed by a combination of analytical techniques.

Analytical Methods

| Technique | Purpose | Typical Observations |

| HPLC | Purity determination and quantification | A single major peak corresponding to the product. Purity is typically >98%. A reversed-phase C8 or C18 column with a water/acetonitrile or water/methanol gradient is commonly used.[2] |

| ¹H NMR | Structural confirmation | Signals corresponding to the PEG backbone protons and the absence of carboxylic acid protons. |

| ¹⁹F NMR | Confirmation of PFP ester | Characteristic signals for the fluorine atoms on the pentafluorophenyl ring. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+Na]⁺). |

Representative Analytical Data

-

Purity (by HPLC): >98%

-

¹H NMR (CDCl₃): The spectrum would show characteristic peaks for the ethylene glycol protons of the PEG chain.

-

Mass Spectrum (ESI-MS): m/z calculated for C₂₆H₂₄F₁₀O₉Na ([M+Na]⁺): 693.11.

Applications in Bioconjugation

This compound is a versatile crosslinker for various bioconjugation applications. The PFP esters react with primary amines at a pH range of 7-9 to form stable amide bonds.

General Bioconjugation Protocol

-

Dissolve the Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.

-

Prepare the Crosslinker Solution: Immediately before use, dissolve the this compound in an organic solvent such as DMSO or DMF.

-

Reaction: Add the crosslinker solution to the biomolecule solution. The molar ratio of crosslinker to biomolecule will depend on the desired degree of labeling and should be optimized.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching: The reaction can be quenched by adding an excess of a primary amine-containing buffer, such as Tris or glycine.

-

Purification: The resulting conjugate can be purified from excess crosslinker and by-products using size-exclusion chromatography (e.g., desalting column) or dialysis.

Signaling Pathway Visualization (Example Application)

In the development of PROTACs, a linker like this compound is used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

References

An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional crosslinkers are invaluable reagents in the fields of biochemistry, molecular biology, and drug development. These molecules possess two identical reactive groups, enabling them to covalently link two similar functional groups within a single protein (intramolecularly) or between two or more interacting proteins (intermolecularly).[1][2] This guide provides a comprehensive overview of homobifunctional crosslinkers, their properties, detailed experimental protocols, and their application in elucidating protein structure and interactions. By stabilizing protein complexes, these crosslinkers allow for the "capture" of transient or weak interactions, making them amenable to analysis by techniques such as SDS-PAGE and mass spectrometry.[3]

Core Principles of Homobifunctional Crosslinking

The fundamental principle behind homobifunctional crosslinking lies in the reaction of its two identical reactive ends with specific functional groups on proteins. The most commonly targeted functional groups are primary amines (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, and sulfhydryl groups (-SH) on cysteine residues.[4][5] The choice of crosslinker depends on several factors, including the target functional group, the desired spacer arm length, and whether the linkage needs to be permanent or reversible (cleavable).[6]

Types of Homobifunctional Crosslinkers

Homobifunctional crosslinkers can be broadly categorized based on their reactive groups.

Amine-Reactive Crosslinkers

These are the most common type of crosslinkers due to the high abundance and surface accessibility of lysine residues in most proteins.[2][4] They typically contain N-hydroxysuccinimide (NHS) esters or imidoesters as their reactive groups.[2][4]

-

NHS Esters: React with primary amines at physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[2]

-

Imidoesters: React with primary amines at a more alkaline pH (8-10) to form amidine bonds, preserving the original positive charge of the amine group.[4]

Sulfhydryl-Reactive Crosslinkers

These crosslinkers offer higher specificity as cysteine residues are generally less abundant than lysine residues.[5] Common sulfhydryl-reactive groups include maleimides and bromoacetyls.

-

Maleimides: React specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.[7]

-

Bromoacetyls: Also react with sulfhydryl groups to form stable thioether bonds.

Quantitative Data of Common Homobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful protein studies. The following tables summarize the key quantitative properties of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Table 1: Amine-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | No | Yes |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (by reducing agents) | Yes | No |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (by reducing agents) | No | Yes |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Yes (by hydroxylamine) | Yes | No |

Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? |

| Bismaleimidoethane | BMOE | 220.19 | 8.0 | No | Yes | No |

| 1,4-Bismaleimidobutane | BMB | 248.24 | 10.9 | No | Yes | No |

| 1,6-Bismaleimidohexane | BMH | 276.29 | 16.1 | No | Yes | No |

| Dithio-bis-maleimidoethane | DTME | 284.32 | 13.1 | Yes (by reducing agents) | Yes | No |

Experimental Protocols

Below are detailed methodologies for using common homobifunctional crosslinkers. Note that these are general protocols and may require optimization for specific applications.

Protocol 1: Crosslinking with DSS (Disuccinimidyl suberate)

-

Protein Sample Preparation:

-

Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.[2]

-

The protein concentration should ideally be between 0.1-5 mg/mL.

-

-

Crosslinker Stock Solution Preparation:

-

Immediately before use, dissolve DSS in an organic solvent such as DMSO or DMF to a concentration of 25 mM. DSS is moisture-sensitive and will hydrolyze in aqueous solutions.[8]

-

-

Crosslinking Reaction:

-

Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-2 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[8]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.[8]

-

Incubate for 15 minutes at room temperature to quench any unreacted DSS.

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol 2: Crosslinking with BS3 (Bis(sulfosuccinimidyl) suberate)

-

Protein Sample Preparation:

-

Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.[2]

-

-

Crosslinker Stock Solution Preparation:

-

BS3 is water-soluble and can be dissolved directly in the reaction buffer immediately before use to a concentration of 25 mM.[8]

-

-

Crosslinking Reaction:

-

Add the BS3 solution to the protein sample to a final concentration of 0.25-2 mM.

-

Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[8]

-

-

Analysis:

-

Proceed with downstream analysis such as SDS-PAGE or mass spectrometry.

-

Protocol 3: Crosslinking with BMOE (Bismaleimidoethane)

-

Protein Sample Preparation:

-

Ensure the protein sample contains free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent by dialysis or a desalting column.

-

The protein should be in a buffer at pH 6.5-7.5.

-

-

Crosslinker Stock Solution Preparation:

-

Dissolve BMOE in DMSO or DMF to a concentration of 20-40 mM immediately before use.[7]

-

-

Crosslinking Reaction:

-

Quenching the Reaction:

-

Quench the reaction by adding a sulfhydryl-containing reagent such as DTT or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[7]

-

-

Analysis:

-

Analyze the crosslinked products using appropriate methods.

-

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where homobifunctional crosslinkers are applied.

Experimental Workflow: Protein-Protein Interaction Study

This workflow outlines the major steps in identifying protein-protein interactions using homobifunctional crosslinkers coupled with mass spectrometry.

Caption: Workflow for identifying protein-protein interactions.

Signaling Pathway: EGFR Dimerization and Downstream Signaling

Homobifunctional crosslinkers can be used to study the dimerization of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), a key step in its signaling cascade.

Caption: EGFR signaling pathway initiation.

Conclusion

Homobifunctional crosslinkers are powerful tools for probing protein structure and interactions. A thorough understanding of their chemical properties, reactivity, and appropriate experimental conditions is essential for their successful application. This guide provides the necessary foundational knowledge and practical protocols to aid researchers, scientists, and drug development professionals in effectively utilizing these reagents to advance their scientific investigations. The ability to covalently capture protein complexes provides invaluable insights into cellular processes and disease mechanisms, ultimately paving the way for novel therapeutic interventions.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. covachem.com [covachem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. cyanagen.com [cyanagen.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]

The Strategic Imperative of Bis-PEG5-PFP Ester in PROTAC Design: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the unprecedented ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) based linkers have gained prominence. This technical guide provides a comprehensive overview of a specific and highly valuable PEGylated linker, the Bis-PEG5-PFP ester, detailing its role in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.

Core Concepts: The Role of the Linker in PROTAC Efficacy

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal geometry for this complex. A linker that is too short may introduce steric hindrance, while an excessively long or flexible linker can lead to a high entropic penalty, both scenarios impeding the formation of a productive ternary complex.

This compound: A Chemically-Enabled Linker for PROTAC Synthesis

This compound is a bifunctional crosslinker featuring a five-unit polyethylene glycol chain flanked by two pentafluorophenyl (PFP) ester reactive groups. This structure imparts several advantageous properties for PROTAC design and synthesis.

Chemical Structure and Properties:

| Property | Value | Reference |

| Molecular Formula | C26H24F10O9 | [1] |

| Molecular Weight | 670.45 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO, DCM, DMF | [3] |

| Purity | Typically >95% | [1] |

The PFP ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. This reactivity makes this compound an efficient tool for conjugating a POI ligand and an E3 ligase ligand that each possess a suitable amine handle. The PEG5 component of the linker enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability and overcoming the often-lipophilic nature of the two ligands.

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. The following tables summarize representative data from comparative studies of PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficiency. While these studies may not have used the this compound exclusively for synthesis, the data for PEG5-containing PROTACs are directly relevant to understanding its utility.

Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC (Linker) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |

| BRD4-PROTAC (PEG3) | 150 | 85 | HeLa | VHL |

| BRD4-PROTAC (PEG4) | 75 | 92 | HeLa | VHL |

| BRD4-PROTAC (PEG5) | 30 | 98 | HeLa | VHL |

| BRD4-PROTAC (PEG6) | 80 | 90 | HeLa | VHL |

Table 2: Comparative Degradation Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC (Linker) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |

| BTK-PROTAC (PEG3) | 250 | 70 | MOLM-14 | Cereblon |

| BTK-PROTAC (PEG4) | 100 | 85 | MOLM-14 | Cereblon |

| BTK-PROTAC (PEG5) | 50 | 95 | MOLM-14 | Cereblon |

| BTK-PROTAC (PEG6) | 120 | 88 | MOLM-14 | Cereblon |

Note: The data presented in these tables are representative and synthesized from trends observed in published literature. Actual values may vary depending on the specific ligands and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using an amine-reactive linker like this compound, and for the subsequent biological evaluation of the synthesized PROTAC.

Generalized Protocol for PROTAC Synthesis using this compound

This protocol describes a two-step sequential conjugation approach.

Materials:

-

POI ligand with a primary or secondary amine handle

-

E3 ligase ligand with a primary or secondary amine handle (e.g., pomalidomide (B1683931) derivative)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

Step 1: Conjugation of the first ligand to the this compound

-

Dissolve the POI ligand (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, purify the mono-conjugated product by reverse-phase HPLC.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity.

Step 2: Conjugation of the second ligand to the mono-conjugated intermediate

-

Dissolve the mono-conjugated intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, or until the reaction is complete as monitored by LC-MS.

-

Purify the final PROTAC product by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[4]

Materials:

-